molecular formula C19H21NS B14361076 N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline CAS No. 90261-32-8

N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline

Cat. No.: B14361076
CAS No.: 90261-32-8
M. Wt: 295.4 g/mol
InChI Key: NPXGTEUUMCKWMR-UHFFFAOYSA-N
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Description

N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a pent-2-yn-1-yl chain, further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pent-2-yn-1-yl Intermediate: This step involves the reaction of 4,4-dimethylpent-2-yne with a suitable halogenating agent to introduce a halogen atom at the terminal position.

    Introduction of the Phenylsulfanyl Group: The halogenated intermediate is then reacted with a phenylsulfanyl reagent under nucleophilic substitution conditions to replace the halogen with the phenylsulfanyl group.

    Coupling with Aniline: The final step involves the coupling of the phenylsulfanyl-substituted intermediate with aniline under conditions that promote the formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the alkyne group or the phenylsulfanyl moiety.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced alkyne derivatives or modified phenylsulfanyl groups.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The alkyne moiety may also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-[4,4-Dimethyl-1-(phenylsulfanyl)but-2-yn-1-yl]aniline: Similar structure but with a but-2-yn-1-yl chain instead of a pent-2-yn-1-yl chain.

    N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-en-1-yl]aniline: Contains a pent-2-en-1-yl chain instead of a pent-2-yn-1-yl chain.

Uniqueness

N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline is unique due to the presence of both the phenylsulfanyl and alkyne groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

90261-32-8

Molecular Formula

C19H21NS

Molecular Weight

295.4 g/mol

IUPAC Name

N-(4,4-dimethyl-1-phenylsulfanylpent-2-ynyl)aniline

InChI

InChI=1S/C19H21NS/c1-19(2,3)15-14-18(20-16-10-6-4-7-11-16)21-17-12-8-5-9-13-17/h4-13,18,20H,1-3H3

InChI Key

NPXGTEUUMCKWMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(NC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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